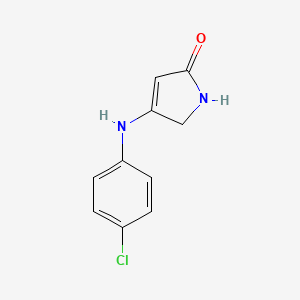

4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloroanilino)-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-1-3-8(4-2-7)13-9-5-10(14)12-6-9/h1-5,13H,6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHZSFVKNZWDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)N1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Towards 1,5 Dihydro 2h Pyrrol 2 Ones

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. bohrium.com This approach is particularly valuable for generating libraries of compounds for structure-activity relationship studies and is a cornerstone in the synthesis of the 1,5-dihydro-2H-pyrrol-2-one scaffold.

One of the most prevalent methods for constructing the 1,5-dihydro-2H-pyrrol-2-one skeleton is the three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives. nih.gov This condensation reaction efficiently yields highly functionalized γ-lactam structures. For the synthesis of a compound like 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one, the reactants would typically be 4-chloroaniline, an appropriate aldehyde, and a pyruvate ester.

The reaction mechanism generally begins with the acid-catalyzed condensation of the aldehyde and the amine to form an imine intermediate. beilstein-journals.org Concurrently, the pyruvate derivative, which contains an active methylene (B1212753) group, enolizes. This enol then acts as a nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization and dehydration lead to the formation of the final 1,5-dihydro-2H-pyrrol-2-one product. beilstein-journals.org This process can lead to various substitution patterns, including the formation of 3-amino or 3-hydroxy substituted pyrrol-2-ones. nih.govacs.org

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Amines, Aldehydes, Active Methylene Compounds | Acetic Acid | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | acs.org |

| Aromatic Amines, Aldehydes, Pyruvate Derivatives | Sulfuric Acid or Chiral Phosphoric Acids | 3-Amino-1,5-dihydro-2H-pyrrol-2-ones | nih.gov |

| Aniline (B41778), Aromatic Aldehydes, Ethyl 2,4-dioxovalerate | Acidic Media | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | beilstein-journals.org |

| Amines, Aldehydes, Oxalacetate Analogues | Not specified | Biologically attractive pyrrole (B145914) derivatives | acs.org |

To broaden the diversity of the resulting pyrrol-2-one structures, alternative building blocks can be employed in these multicomponent strategies.

Acetylene Carboxylates : Dialkyl acetylenedicarboxylates can be used in place of pyruvate derivatives. nih.gov These reactants, when combined with aromatic aldehydes and amines, lead to the formation of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones where the C-4 position is functionalized with an alkoxycarbonyl group. beilstein-journals.org

Sulfur Ylides : An alternative pathway involves the use of sulfur ylides. nih.govnih.gov A reported method describes how sulfur ylides can undergo an intramolecular cyclization with a ketonic carbonyl group, followed by a 1,3-hydroxy rearrangement, to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields under mild conditions. nih.gov This approach offers a transition-metal-free route to these valuable heterocyclic scaffolds. nih.gov

The choice of catalyst is crucial for optimizing the efficiency, yield, and selectivity of the multicomponent synthesis of pyrrol-2-ones.

Acid Catalysis : Both Brønsted and Lewis acids are commonly used. Acetic acid is effective for highly reactive substrates, while less reactive starting materials may require stronger promoters like chlorotrimethylsilane (B32843) in a solvent such as DMF. acs.orgresearchgate.net Sulfuric acid and chiral phosphoric acids have also been successfully employed to promote the reaction. nih.gov

Transition Metal Catalysis : Various transition metals have been shown to catalyze the formation of pyrrole and its derivatives. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols provide a general and highly regioselective route to substituted pyrroles. acs.org Titanium-catalyzed formal [2+2+1] reactions of alkynes and diazenes offer a method for the oxidative synthesis of polysubstituted pyrroles. nih.govrsc.org Palladium-catalyzed carbonylative cyclization of propargyl amines and acid chlorides is another effective strategy for constructing the 1,5-dihydro-2H-pyrrol-2-one scaffold. researchgate.net

Organocatalysis : Non-metallic, organic molecules can also effectively catalyze these reactions. Chiral phosphoric acids are efficient organocatalysts for the asymmetric three-component synthesis of enantioenriched 1,5-dihydro-2H-pyrrol-2-ones. researchgate.net Additionally, 5-sulfosalicylic acid dihydrate has been utilized as a cost-effective and biodegradable organocatalyst for the four-component synthesis of polyfunctionalized 3-pyrrolin-2-ones at room temperature. researchgate.net

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Acid Catalysis | Acetic Acid / Chlorotrimethylsilane | Effective for a range of substrate reactivities. | acs.orgresearchgate.net |

| Acid Catalysis | Chiral Phosphoric Acids | Enables asymmetric synthesis for enantioenriched products. | nih.govresearchgate.net |

| Transition Metal | Ruthenium Complexes | High regioselectivity and broad substrate scope. | acs.org |

| Transition Metal | Titanium Complexes | Allows for oxidative synthesis from alkynes. | nih.gov |

| Organocatalysis | 5-Sulfosalicylic acid dihydrate | Eco-friendly, cost-effective, mild conditions. | researchgate.net |

Functionalization and Derivatization Reactions of the Pyrrol-2-one Ring System

The 1,5-dihydro-2H-pyrrol-2-one ring is a versatile scaffold that allows for a variety of post-synthesis modifications. Its reactivity is dictated by several key features: an endocyclic α,β-unsaturated amide moiety, a potential enamine functionality, a carbonyl group, and reactive C-H bonds. researchgate.netresearchgate.net

The ability to selectively introduce functional groups at specific positions on the pyrrol-2-one ring is critical for tuning its chemical and biological properties.

C-3 Position : The C-3 position is often functionalized during the initial multicomponent synthesis, for instance, by introducing an amino or hydroxy group. nih.gov Further reactions can occur at this site.

C-4 Position : For compounds like 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one, the C-4 position is key. Its functionalization is typically achieved during the primary ring-forming reaction. The presence of an acyl group at the C-4 position, for example, enables further derivatization through nucleophilic addition reactions at the acyl carbonyl. beilstein-journals.org

C-5 Position : The C-5 position can also be a site for functionalization. The synthesis of 5-hydroxy-2H-pyrrol-2-ones demonstrates the introduction of a hydroxyl group at this position, which can then be used for further chemical transformations. mdpi.comrsc.org

The regioselectivity of subsequent reactions, such as electrophilic substitution, is influenced by the existing substituents on the ring. While pyrroles typically undergo electrophilic attack at the C-2 or C-5 positions, the reduced aromaticity and the specific electronic nature of the dihydro-pyrrol-2-one system alter this reactivity profile. wikipedia.org Dearomative chlorination of 1H-pyrroles has been used to generate reactive 2,5-dichloro-substituted 2H-pyrrole intermediates, which can then undergo further substitution to create highly functionalized products. bohrium.com

The electronic characteristics of the 1,5-dihydro-2H-pyrrol-2-one ring make it susceptible to nucleophilic attack at several sites.

Nucleophilic Addition : The electron-deficient carbon atom of the endocyclic carbonyl group is a prime site for nucleophilic addition. researchgate.net This allows for the modification of the lactam functionality.

Michael Addition : The C=C double bond within the α,β-unsaturated lactam system acts as a Michael acceptor, allowing for conjugate addition of nucleophiles. researchgate.net

Nucleophilic Substitution : Direct nucleophilic substitution on the pyrrole ring is generally challenging. quimicaorganica.org However, it becomes feasible if the ring is substituted with strong electron-withdrawing groups that can stabilize the intermediate negative charge. quimicaorganica.org For example, a fluorine atom on a 2H-pyrrole ring can be displaced by various N-, O-, and S-nucleophiles, demonstrating a viable pathway for further functionalization. bohrium.com

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions represent a powerful strategy for the construction of cyclic compounds, including the γ-lactam core of 1,5-dihydro-2H-pyrrol-2-ones. Among these, the [3+2] cycloaddition, also known as a dipolar cycloaddition, is a particularly effective method for assembling the five-membered pyrrolidinone ring system. libretexts.org This reaction class involves the combination of a three-atom component (the 4-electron dipole) and a two-atom component (the 2-electron dipolarophile) to form a five-membered ring. libretexts.org

Various methodologies have been developed that leverage this approach. For instance, a formal [3+2] cycloaddition between ketenes and aziridines has been reported as a practical and scalable method for synthesizing γ-lactams. This method demonstrates high yields and offers excellent control over regio- and diastereoselectivity. acs.orgnih.gov Similarly, vinylaziridines can undergo rhodium-catalyzed intermolecular [3+2] cycloaddition with alkynes, providing access to dihydropyrrole structures with high stereoselectivity under mild conditions. organic-chemistry.org

N-heterocyclic carbene (NHC) catalysis has also enabled enantioselective [3+2] cycloadditions. The reaction of enals with cyclic N-sulfonyl trifluoromethyl ketimines, catalyzed by an NHC, efficiently constructs fused γ-lactam systems bearing two adjacent chiral centers with high diastereomeric ratios and enantiomeric excesses. rsc.org Another innovative approach involves a silver-catalyzed intermolecular [3+2] annulation of siloxy alkynes and 3-aminooxetanes, which provides convenient access to γ-butyrolactams with high regio- and stereoselectivity. nih.gov

The versatility of the [3+2] cycloaddition is further highlighted in the reaction of vinyl aziridines with pentafluorophenyl esters, cooperatively catalyzed by a chiral isothiourea and an iridium complex, to yield a broad range of optically active γ-lactams. organic-chemistry.org These examples underscore the significance of cycloaddition reactions in generating the 1,5-dihydro-2H-pyrrol-2-one scaffold, offering multiple avenues for controlling substitution patterns and stereochemistry.

Stereoselective Transformations and Chiral Auxiliary Applications

Achieving stereocontrol in the synthesis of 1,5-dihydro-2H-pyrrol-2-ones is of paramount importance, and various strategies have been developed to this end. Stereoselective transformations, particularly those employing chiral auxiliaries, are a cornerstone of asymmetric synthesis in this area. thieme-connect.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. thieme-connect.comacs.org

Oppolzer's camphorsultam and Evans oxazolidinones are prominent examples of chiral auxiliaries that have been successfully used to induce diastereofacial bias in reactions such as 1,3-dipolar cycloadditions. acs.org For instance, an efficient enantioselective synthesis of a key chiral pyrrolidine intermediate of the drug Upadacitinib was achieved using an asymmetric 1,3-dipolar cycloaddition directed by Oppolzer's chiral sultam. This approach provided almost exclusive access to the desired (3R,4S) configuration. acs.org The 'Quat' pyrrolidinone auxiliary is another system that induces high diastereoselectivities in enolate alkylation and aldol (B89426) reactions of attached acyl side chains. thieme-connect.com A key advantage of this auxiliary is the ability to cleave the N-acyl side chain directly via aminolysis, providing a more streamlined route to chiral amides without racemization. thieme-connect.comox.ac.uk

Beyond auxiliaries, catalytic asymmetric methods are prevalent. Engineered enzymes, such as myoglobin variants, have been shown to catalyze intramolecular C-H amidation reactions to produce β-, γ-, and δ-lactams in high yields and with high enantioselectivity. nih.govresearchgate.net These biocatalytic systems offer a powerful means of controlling both regioselectivity and stereoselectivity. nih.gov Furthermore, organocatalysis has been employed in the vinylogous Michael addition of N-Boc-substituted γ-lactams to α,β-unsaturated aldehydes, yielding products with excellent diastereoselectivities (up to >20:1) and enantioselectivities (up to 98%). chim.it

The table below summarizes selected stereoselective methods for the synthesis of chiral pyrrolidinone derivatives.

| Method | Catalyst/Auxiliary | Reactants | Key Feature | Reference |

| Asymmetric 1,3-Dipolar Cycloaddition | Oppolzer's Chiral Sultam | Pent-2-ynoic acid derivative, Azomethine ylide | High diastereoselectivity for (3R,4S) configuration | acs.org |

| Enzymatic C-H Amidation | Engineered Myoglobin | Dioxazolone reagents | High yields and enantioselectivity for γ-lactams | nih.govresearchgate.net |

| Organocatalytic Michael Addition | Diarylprolinol Silyl Ether | N-Boc-γ-lactam, α,β-Unsaturated Aldehyde | High diastereo- and enantioselectivity (up to >20:1 dr, 98% ee) | chim.it |

| NHC-Catalyzed [3+2] Cycloaddition | N-Heterocyclic Carbene | Enals, N-sulfonyl ketimines | Fused γ-lactams with >20:1 dr and 94–99% ee | rsc.org |

Mechanistic Elucidation of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of 1,5-dihydro-2H-pyrrol-2-ones is crucial for optimizing reaction conditions and controlling product outcomes. Research in this area has shed light on key intermediates, stereochemical control elements, and the influence of reaction parameters.

Proposed Reaction Mechanisms and Key Intermediates (e.g., Iminium Ions, Enamine Formation)

Many modern syntheses of substituted pyrrolidinones, particularly organocatalytic variants, proceed through key reactive intermediates such as iminium ions and enamines. nih.govyoutube.com In reactions involving secondary amine catalysts (e.g., proline derivatives) and α,β-unsaturated carbonyl compounds, the catalyst first reacts with the carbonyl compound to form a nucleophilic enamine intermediate. youtube.comnih.gov This enamine can then react with an electrophile.

Conversely, when the catalyst reacts with an unsaturated aldehyde or ketone, it can form an iminium ion. This process lowers the LUMO of the π-system, activating the substrate for nucleophilic attack. nih.gov For example, in a three-component reaction for the synthesis of pyrrolidinone derivatives, an imine intermediate is first formed from the condensation of an amine and an aldehyde. This imine then engages in a Mannich-type addition with a nitroalkane to form the product. nih.gov

In a base-assisted cyclization of 3-cyanoketones to form 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a proposed mechanism involves an initial intramolecular nucleophilic attack of the nitrogen (from a transiently formed enamine or enolate) onto the ketone carbonyl. rsc.orgnih.gov This is followed by oxidation. An alternative pathway involving initial hydrolysis of the nitrile to a primary amide, followed by cyclization and oxidation, was considered less likely as key intermediates were not detected in the absence of the oxidant. rsc.org

Studies on Regioselectivity and Stereoselectivity Control

The control of regioselectivity and stereoselectivity is a central theme in the synthesis of complex 1,5-dihydro-2H-pyrrol-2-ones. Regioselectivity often arises when a substrate has multiple reactive sites. For instance, in the functionalization of 3-amino-α,β-unsaturated γ-lactam derivatives, the choice of base and reaction conditions dictates the position of attack. nih.gov Under thermodynamic conditions with a soft base, the reaction occurs at the C-4 position, consistent with the behavior of an enamine. In contrast, under kinetic control with a strong base (like LDA) at low temperatures, functionalization occurs at the C-5 position via a vinylogous aldol reaction. nih.gov

Stereoselectivity is often governed by the transition state geometry. In the asymmetric 1,3-dipolar cycloaddition utilizing Oppolzer's sultam, the chiral auxiliary effectively blocks one face of the dipolarophile, forcing the incoming dipole to approach from the less sterically hindered face, thus leading to a high degree of diastereoselectivity. acs.org Similarly, in enzymatic reactions, the highly structured active site of the protein pre-organizes the substrate, leading to precise control over both regio- and stereochemistry during the C-H amidation step. nih.govresearchgate.net Computational studies and density functional theory (DFT) calculations are often employed to rationalize these outcomes, providing insights into the energy barriers for different reaction pathways and the stability of various transition states. nih.gov

Thermodynamic and Kinetic Considerations in Product Formation

The principles of thermodynamic versus kinetic control are fundamental to understanding product distributions in competing reaction pathways. wikipedia.orgjackwestin.com A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products. This is typically favored at lower temperatures, where reactions are irreversible, and the product that forms via the lowest energy transition state (lowest activation energy) will predominate. libretexts.orgmasterorganicchemistry.com The kinetic product is the one that is formed faster. libretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products themselves. jackwestin.com This scenario is favored at higher temperatures, where the reactions are reversible, allowing an equilibrium to be established. The most stable product, which resides at the lowest energy level, will be the major product, regardless of the activation energy required to form it. libretexts.orglibretexts.org

In the context of 1,5-dihydro-2H-pyrrol-2-one synthesis, these principles are evident. As mentioned previously, the regioselective functionalization of certain γ-lactam derivatives can be switched between C-4 (thermodynamic product) and C-5 (kinetic product) by manipulating the reaction conditions (base, temperature). nih.gov In the biosynthesis of cytochalasans, a key step is the formation of a pyrrolone core. Studies have shown that a spontaneous Knoevenagel condensation leads to the 1,3-dihydro-2H-pyrrol-2-one tautomer, which can be considered a kinetic product. However, the biologically required intermediate is the 1,5-dihydro-2H-pyrrol-2-one tautomer, suggesting that an enzyme is required to guide the reaction to the thermodynamically more stable or biologically relevant isomer. nih.gov

| Control Type | Favored Conditions | Determining Factor | Product Characteristic |

| Kinetic Control | Low Temperature, Irreversible | Rate of Reaction (Activation Energy) | Forms fastest |

| Thermodynamic Control | High Temperature, Reversible | Product Stability (Gibbs Free Energy) | Most stable |

Investigating the Role of Substituents on Reaction Outcome

The nature and position of substituents on the reacting molecules can profoundly influence the course of a chemical reaction, affecting its rate, yield, and selectivity. In the synthesis of 1,5-dihydro-2H-pyrrol-2-ones, substituent effects are a critical consideration for optimizing synthetic routes.

In a study on the base-assisted oxidative cyclization of 3-cyanoketones, a range of aryl substituents on the starting material were well-tolerated. rsc.orgnih.gov Phenyl groups bearing various alkyl, alkoxy, and halide substituents were successfully converted into the corresponding 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones in good to high yields. This indicates that the electronic nature of the substituent (electron-donating or electron-withdrawing) on the aryl rings did not prevent the cyclization, demonstrating the robustness of the method. rsc.org

In asymmetric transformations, the steric bulk of substituents can be a deciding factor in stereoselectivity. For chiral auxiliaries like Oppolzer's sultam, the bulky camphor framework is essential for creating a chiral environment that directs the approach of reagents. acs.org Similarly, in radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines, theoretical studies have shown that steric effects are the primary factors determining diastereoselectivity. However, electronic interactions can also become significant when the attacking species is an α,β-conjugated alkene. researchgate.net The interplay between steric and electronic effects of substituents is therefore a key element in designing and predicting the outcomes of these synthetic transformations.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one , no specific experimental or theoretical studies detailing its structural characterization were found.

Searches for its synthesis, spectroscopic data (including Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry, and Ultraviolet-Visible Spectroscopy), and X-ray crystallographic analysis did not yield any publications or database entries for this specific molecule.

Consequently, it is not possible to provide an article with the detailed research findings and data tables as requested in the outline, because the foundational scientific data for "4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one" appears to be unavailable in the public domain.

To fulfill the request for an article structured around the provided outline, published research containing the specific data for the target compound is necessary. Without this, any generated content would be speculative and not based on scientifically validated information.

Structural Characterization and Theoretical Studies of 1,5 Dihydro 2h Pyrrol 2 One Derivatives

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For derivatives of 1,5-dihydro-2H-pyrrol-2-one, these theoretical approaches are invaluable for understanding their behavior at a molecular level, predicting their reactivity, and elucidating potential biological activities. By simulating molecular structures and interactions, researchers can guide synthetic efforts and screen for promising candidates in drug discovery and materials science.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the optimized geometry and electronic properties of molecules due to its favorable balance between accuracy and computational cost. scirp.org DFT methods, such as those employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a suitable basis set like 6-311G(d,p), are frequently used to determine the most stable conformation (a minimum on the potential energy surface) of a molecule. nih.govnih.gov

The geometry optimization process systematically alters the coordinates of the atoms in a molecule to find the arrangement with the lowest possible energy. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles. For 1,5-dihydro-2H-pyrrol-2-one derivatives, this can reveal the planarity of the ring system and the orientation of substituents, such as the 4-(4-chloroanilino) group.

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

Table 1: Representative Electronic Properties of a Chalcone Isomer Calculated via DFT (B3LYP/6-311G(d,p)) (Note: Data is for a related class of compounds to illustrate DFT outputs.)

| Property | Value |

| HOMO Energy (EHOMO) | -5.98 eV |

| LUMO Energy (ELUMO) | -2.15 eV |

| HOMO-LUMO Gap (ΔEgap) | 3.83 eV |

| Hardness (η) | 1.92 |

| Electronegativity (χ) | 4.07 |

| Dipole Moment | 4.92 Debye |

| Data derived from studies on substituted chalcones to exemplify typical DFT calculation results. nih.govnih.gov |

Prediction of Molecular Mechanism of Action via In Silico Tools (e.g., PASS, Molecular Docking)

In silico tools are essential in modern drug discovery for predicting the biological activity and mechanism of action of novel compounds before their synthesis, thereby saving time and resources.

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given molecule based on its structure. The prediction is based on a structure-activity relationship analysis of a large database of known active compounds. For a molecule like 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one, a PASS analysis can generate a list of probable biological activities, such as enzyme inhibition or receptor antagonism, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive"). This allows researchers to identify the most promising therapeutic applications for further investigation.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. scispace.com This method is widely used to understand the molecular basis of a drug's action by examining its interaction with a biological target at the atomic level. nih.gov The process involves preparing the 3D structures of both the ligand and the receptor. Software like AutoDock is then used to explore possible binding poses of the ligand within the active site of the receptor, calculating a scoring function for each pose to estimate the binding affinity. uran.ua

The results of a docking study provide critical information, including:

Binding Energy: A negative value indicating the stability of the ligand-receptor complex; a more negative value suggests stronger binding.

Binding Pose: The specific orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces.

For 1,5-dihydro-2H-pyrrol-2-one derivatives, docking studies can help identify potential protein targets and elucidate the structural features necessary for potent activity. For instance, docking could reveal that the chloro-substituted phenyl ring engages in hydrophobic interactions while the lactam carbonyl and aniline (B41778) N-H act as hydrogen bond acceptors and donors, respectively. researchgate.net

Table 2: Example Molecular Docking Results for a Pyrrole (B145914) Derivative against Dihydrofolate Reductase (DHFR) (Note: Data is for a related compound to illustrate docking outputs.)

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

| Pyrrole Derivative 5a | DHFR (1DF7) | -7.8 | Asp21, Ile9, Thr45 |

| Pyrrole Derivative 5h | DHFR (1DF7) | -8.2 | Ile9, Thr45, Ser48 |

| Pyrrole Derivative 5b | InhA (2NSD) | -6.9 | Tyr158, Gly192 |

| Pyrrole Derivative 5e | InhA (2NSD) | -7.1 | Tyr158, Met199 |

| Data derived from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides to exemplify typical molecular docking results. researchgate.net |

Tautomerism Studies and Energy Landscape Analysis

Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. nih.gov For 1,5-dihydro-2H-pyrrol-2-one, the most relevant equilibrium is the lactam-lactim tautomerism, where the proton can migrate from the nitrogen atom to the carbonyl oxygen. The compound 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one can also exhibit keto-enol tautomerism involving the C4-C5 portion of the ring and imine-enamine tautomerism involving the exocyclic C-N bond.

Understanding the relative stability of these tautomers is crucial, as the predominant form can dictate the molecule's chemical reactivity and its ability to bind to a biological target. nih.gov Computational chemistry is an ideal tool for studying these equilibria, which can be difficult to characterize experimentally. nih.gov

Using methods like DFT or higher-level ab initio calculations (e.g., MP2), the energy landscape of the tautomeric system can be mapped. researchgate.net This involves:

Geometry Optimization: Calculating the most stable structure for each possible tautomer.

Energy Calculation: Determining the relative electronic energies (or Gibbs free energies) of the optimized tautomers. The tautomer with the lowest energy is the most stable and therefore the most abundant form at equilibrium.

Transition State Search: Identifying the transition state structure that connects two tautomers. The energy of the transition state relative to the reactants provides the activation energy barrier for the interconversion. A high energy barrier indicates that the tautomerization process is slow.

These calculations can be performed in the gas phase and in different solvents (using implicit or explicit solvent models) to assess how the environment affects the tautomeric equilibrium. researchgate.net For instance, polar solvents may stabilize a more polar tautomer through hydrogen bonding or dipole-dipole interactions, shifting the equilibrium. X-ray crystallography studies on related 1-phenyl-1H-pyrrol-3(2H)-one derivatives have shown they exist as the keto tautomer in the solid state, while the equilibrium in solution is influenced by solvent polarity. rsc.org

Mechanistic Investigations of Biological Activities of Pyrrol 2 One Scaffolds

Mechanisms of Antiproliferative and Antitumoral Activity

The pyrrol-2-one nucleus is a key feature in numerous compounds investigated for their antiproliferative and antitumoral activities. researchgate.netresearchgate.net The mechanisms underlying these effects are varied and target several key pathways involved in cancer cell growth and survival.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Various derivatives containing a pyrrole (B145914) or pyrrolidine core have been shown to induce apoptosis in a range of human cancer cell lines. nih.govresearchgate.net For instance, certain novel pyrrolo-1,5-benzoxazepines have been identified as potent inducers of apoptosis in leukemia cells. researchgate.net Although specific studies on 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one are limited, the broader class of related heterocyclic compounds has demonstrated cytotoxic activity and the ability to trigger apoptosis in cell lines such as HL-60 (promyelocytic leukemia) and Jurkat T lymphoma cells. researchgate.net

Inhibition of Specific Protein-Protein Interactions

Disrupting critical protein-protein interactions that drive cancer progression is a key strategy in modern drug discovery. The pyrrol-2-one scaffold has been utilized to create inhibitors for such interactions.

p53-MDM2 Interaction: The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. Its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. Small molecules that inhibit the p53-MDM2 interaction can reactivate p53 function, leading to tumor cell death. Novel classes of inhibitors based on 3-pyrrolin-2-one and 2-furanone scaffolds have been developed as antagonists of the p53-MDM2 interaction. nih.gov These compounds represent a promising avenue for non-genotoxic anticancer therapy. nih.govnih.gov Spirooxindole derivatives, which are structurally related, have also been highlighted as potent inhibitors of this interaction. researchgate.net

STAT3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis. nih.gov Inhibition of the STAT3 signaling pathway is therefore a valid therapeutic target. nih.govscbt.com While direct inhibition by 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one has not been documented, other compounds have been identified as STAT3 inhibitors, demonstrating the potential for molecules with this core structure to interfere with this critical oncogenic pathway. scbt.comnih.gov

Modulation of Protein Kinase Activity

Protein kinases are essential regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrrol-2-one structure is found in various synthetic compounds designed to inhibit specific protein kinases.

VEGF-R2/3: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. mdpi.com Dual inhibition of VEGFR and other pathways is a strategy being explored in cancer therapy. nih.gov Certain 2,3-dihydro-isoindol-1-one derivatives have been developed as inhibitors of VEGFR-2, among other kinases. bioworld.com

Aurora Kinase A: Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Aurora Kinase A, in particular, is frequently overexpressed in various cancers, making it an attractive target for cancer therapy. Dual inhibition of Aurora Kinase A and EGFR has shown synergistic effects in reducing cancer cell viability. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. clinpgx.org It is a validated target in several cancer types. nih.gov The combination of EGFR and VEGFR inhibition is a therapeutic strategy under active investigation for its potential to offer enhanced clinical benefits in cancers like non-small cell lung cancer. nih.gov

Interference with Cellular Processes and Targets

Beyond specific protein interactions and kinase activity, compounds featuring the pyrrole scaffold can interfere with other fundamental cellular processes. For example, derivatives of 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole have been shown to induce the proteasomal degradation of sphingosine kinase 1 (SK1), an enzyme involved in producing the bioactive lipid sphingosine-1-phosphate, which plays a role in cell survival and proliferation. nih.gov This action can lead to the induction of apoptosis in cancer cells.

Mechanisms of Antimicrobial and Antifungal Action

The pyrrol-2-one scaffold is also present in compounds explored for their antimicrobial and antifungal properties. researchgate.net The development of novel antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.gov

Disruption of Microbial Cell Membranes

A common mechanism of action for many antimicrobial agents is the disruption of the microbial cell membrane, leading to leakage of intracellular contents and cell death. nih.govmdpi.comrsc.org This can be achieved by interfering with membrane integrity, leading to increased permeability. mdpi.com While specific studies on 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one are lacking, the general principle is well-established for various antimicrobial compounds. Additionally, some heterocyclic compounds, such as 2(5H)-furanone derivatives, can disrupt bacterial biofilm formation, which is a key factor in chronic infections and antimicrobial resistance. mdpi.comfrontiersin.org Antifungal agents also employ various mechanisms, including the inhibition of ergosterol synthesis or direct interaction with membrane sterols to disrupt the fungal cell membrane. nih.gov

Inhibition of Essential Enzymes or Metabolic Pathways

While the broad-spectrum antibacterial activity of certain pyrrol-2-one derivatives has been established, the precise essential enzymes or metabolic pathways inhibited by 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one are not extensively detailed in current literature. The antibacterial action of some related halogenated pyrrole derivatives, such as pentabromopseudilin, is attributed to their ability to interfere with macromolecule synthesis, potentially through the formation of a quinonoid system that can bind to key proteins. nih.gov However, specific enzymatic targets for the 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one compound have not been explicitly identified.

Interference with Microbial DNA Replication or Protein Synthesis

The mechanism of action for many antimicrobial compounds involves the disruption of fundamental cellular processes such as DNA replication or protein synthesis. nih.govnih.gov For some classes of D-amino acids, antibacterial effects have been linked to interference with protein synthesis. nih.govnih.gov In the case of certain natural pyrrole derivatives, antibacterial activity is due to interference with the synthesis of macromolecules in both Gram-positive and Gram-negative bacteria. nih.gov However, specific studies detailing the direct interference of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one with microbial DNA replication or protein synthesis pathways are not prominently available.

Activity against Multidrug-Resistant Pathogens (e.g., MRSA, MRSE)

The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one scaffold has demonstrated notable potential as an antibacterial agent against significant multidrug-resistant pathogens. nih.govnih.gov Specifically, derivatives of this scaffold have been synthesized and evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov

In a study exploring the structure-activity relationship of this class, the 4-chlorophenyl analog, 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one (identified as compound 12 in the study), was synthesized and tested. nih.gov Initial screening revealed that analogs with electron-poor aryl substituents at the anilino position exhibited activity against MRSA. nih.gov

| Compound Number (in study) | Compound Name | Substituent | MIC against MRSA (ATCC 33591) (µg/mL) |

|---|---|---|---|

| 4 | 4-(4-bromoanilino)-1,5-dihydro-2H-pyrrol-2-one | 4-bromophenyl | 128 |

| 5 | 4-(4-(trifluoromethyl)anilino)-1,5-dihydro-2H-pyrrol-2-one | 4-(trifluoromethyl)phenyl | 128 |

| 10 | 4-(4-fluoroanilino)-1,5-dihydro-2H-pyrrol-2-one | 4-fluorophenyl | >128 |

| 11 | 4-(4-methylanilino)-1,5-dihydro-2H-pyrrol-2-one | 4-methylphenyl | >128 |

| 12 | 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one | 4-chlorophenyl | >128 |

Data sourced from a study on 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds. nih.gov The study found that while the lead compound from a different series showed significant activity, the initial series including the 4-chloroanilino derivative did not show activity at the maximum tested concentration of 128 µg/mL in this specific assay. nih.gov

Further optimization of the pyrrol-2-one scaffold led to the development of other analogs with significantly improved minimum inhibitory concentrations (MICs), with a lead compound demonstrating MICs of 8 µg/mL against MRSA and 2 µg/mL against MRSE. nih.gov

Modulation of Immunological and Inflammatory Pathways

Beyond direct antimicrobial effects, certain chemical scaffolds related to pyrrol-2-one have been investigated for their ability to modulate host immune and inflammatory responses.

Allosteric Modulation of Chemokine Receptors (e.g., CCR1, CCR2)

The pyrrolone scaffold has been identified as a promising basis for developing intracellular allosteric modulators of chemokine receptors, which are crucial in regulating immune cell migration in inflammatory diseases. acs.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) ligand binding site, offering potential advantages in terms of selectivity and therapeutic effect. nih.gov

Research has demonstrated that pyrrolone derivatives can act as selective or dual-targeting inhibitors for CC chemokine receptors 1 (CCR1) and 2 (CCR2). acs.orgnih.gov These receptors are implicated in the pathogenesis of inflammatory conditions like rheumatoid arthritis. acs.org The discovery of an intracellular binding site in CCR2, which is highly conserved among other chemokine receptors including CCR1, has provided a novel avenue for drug design. nih.gov Studies on the structure-activity relationships of pyrrolone derivatives have shown how modifications to the scaffold can influence binding affinity and selectivity for CCR1 over CCR2, paving the way for the design of targeted immunomodulatory therapies. acs.orgnih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine, and its inhibition is a major strategy for treating a range of inflammatory diseases. nih.govresearchgate.net While various small-molecule inhibitors targeting TNF-α have been identified, specific research directly linking 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one to the inhibition of TNF-α is not available in the reviewed literature. The development of small-molecule TNF-α inhibitors is an active area of research, with some compounds working by promoting the disassembly of the active TNF-α trimer. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs) due to their role in the synthesis of prostaglandins involved in inflammation. nih.gov Various heterocyclic compounds, including some containing pyrrole or pyrrolidine structures, have been investigated as COX inhibitors. nih.govnih.govnih.gov For instance, certain 1,5-diarylpyrrole derivatives have been shown to be potent and selective COX-2 inhibitors. nih.gov However, specific studies evaluating the direct inhibitory activity of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one against COX-1 or COX-2 enzymes were not identified in the provided search results.

Other Biological Activities and Their Molecular Basis (e.g., Antiviral, Anti-inflammatory, Analgesic)

The pyrrol-2-one scaffold is a core structural motif in a multitude of synthetic and natural compounds that exhibit a wide array of biological activities. While direct research on "4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one" is limited, the broader class of pyrrole and pyrrol-2-one derivatives has been extensively studied, revealing significant potential in antiviral, anti-inflammatory, and analgesic applications. The molecular mechanisms underlying these activities are diverse and often interconnected.

Antiviral Activity:

The pyrrole scaffold is a recognized pharmacophore in the development of antiviral agents. researchgate.netnih.gov Its derivatives have shown promise against a range of viruses by targeting various stages of the viral life cycle.

Mechanism of Action: A primary antiviral mechanism for some pyrrole derivatives involves the inhibition of crucial viral enzymes. For instance, certain pyrrole-containing compounds have been identified as inhibitors of reverse transcriptase and integrase, enzymes essential for the replication of retroviruses like HIV. nih.gov The broad-spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA viruses including SARS-CoV-2, features a pyrrolo[2,1-f] nih.govnih.govpharmacy180.comtriazine nucleus, highlighting the importance of this heterocyclic system in antiviral drug design. nih.gov Other pyrrolone derivatives have demonstrated activity against coronaviruses (SARS-CoV-2, MERS-CoV) and avian influenza (H5N1), suggesting they may interfere with viral entry or replication processes, such as hemagglutination. nih.govrsc.org

Anti-inflammatory and Analgesic Activity:

The anti-inflammatory and analgesic properties of pyrrol-2-one scaffolds are well-documented and often linked. Many compounds within this class function similarly to nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govpensoft.net

Molecular Basis: The principal mechanism for the anti-inflammatory and analgesic effects of many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. acs.orgnih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. pharmacy180.comnih.gov By blocking COX enzymes, these compounds reduce prostaglandin synthesis, thereby alleviating inflammatory symptoms and pain. pharmacy180.com

Selective Inhibition: Research has focused on developing pyrrole derivatives that selectively inhibit COX-2 over COX-1. nih.govresearchgate.net COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation. Selective COX-2 inhibitors, therefore, have the potential for potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects. nih.gov

Cytokine and Signaling Pathway Modulation: Beyond COX inhibition, some pyrrol-2,5-dione derivatives exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The mechanism can also involve the inhibition of key inflammatory signaling pathways like the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Analgesic Effects: The analgesic activity of these compounds is largely a consequence of their anti-inflammatory action. alliedacademies.org However, some pyrrole derivatives may also exhibit centrally mediated analgesic effects, though peripheral mechanisms through prostaglandin synthesis inhibition are more common. pharmacy180.compensoft.net

The versatility of the pyrrol-2-one scaffold allows for chemical modifications that can fine-tune its biological activity, leading to the development of potent and selective therapeutic agents.

Detailed Research Findings on Pyrrole and Pyrrol-2-one Derivatives

The following tables summarize the biological activities and mechanistic insights for various compounds containing the pyrrole or pyrrol-2-one scaffold.

Table 1: Antiviral Activity of Pyrrole Derivatives

| Compound Class/Derivative | Virus Target | Mechanism of Action |

| Pyrrolo[2,1-f] nih.govnih.govpharmacy180.comtriazine nucleus (in Remdesivir) | RNA Viruses (e.g., SARS-CoV-2) | Broad-spectrum antiviral activity. nih.gov |

| Pyrrole derivatives | HIV | Inhibition of reverse transcriptase and integrase. nih.gov |

| Pyrrolone derivatives | Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E) | Potent inhibition of viral propagation. rsc.org |

| Pyrazole-based pyrrolone derivatives | Avian Influenza (H5N1) | Inhibition of viral replication, possibly via hemagglutination inhibition. nih.gov |

Table 2: Anti-inflammatory Activity of Pyrrole and Pyrrol-2-one Derivatives

| Compound Class/Derivative | Target/Mechanism | Key Findings |

| 1,5-Diarylpyrrole derivatives | COX-2 Inhibition | Designed as selective COX-2 inhibitors to reduce gastrointestinal side effects. researchgate.net |

| Pyrrole-cinnamate hybrids | Dual COX-2/LOX Inhibition | Exhibit combined inhibitory activity against both cyclooxygenase and lipoxygenase pathways. mdpi.com |

| 1H-Pyrrole-2,5-dione derivatives | Cytokine Inhibition | Inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α. mdpi.com |

| 1-(4-Cl-benzyl)-3-Cl-4-(CF3-fenylamino)-1H-pyrrol-2,5-dione (MI-1) | Multiple Pathways | Inhibits inflammatory signaling pathways such as NF-κB and MAPK; acts as an antioxidant. nih.gov |

| Substituted 1,5-diarylpyrroles | COX-2 Inhibition | Showed selective inhibition of COX-2 over COX-1. researchgate.net |

Table 3: Analgesic Activity of Pyrrole Derivatives

| Compound Class/Derivative | Animal Model/Assay | Mechanism of Action |

| Ketorolac (Pyrrolo-pyrrole derivative) | Postoperative pain | Potent peripheral analgesic via inhibition of prostaglandin synthesis. pharmacy180.com |

| 4-[3-(Ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid | Acetic acid writhing test (mice) | Showed high analgesic activity, significantly better than the reference substance. researchgate.netnih.gov |

| (±) 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a] pyrrole-1-carboxylic acid (RS-37619) | Yeast inflamed rat paws | Potent analgesic and anti-inflammatory activity, increasing pain threshold significantly. alliedacademies.org |

| Novel pyrrolic compounds | Formalin test (rats) | Demonstrated analgesic action against chemical stimuli, suggesting a peripheral mode of action. pensoft.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Computational Approaches to SAR (e.g., QSAR, HASL)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. For analogs of 4-(anilino) pyrrole-2-carboxamide, 2D-QSAR models have been developed to understand the structural requirements for androgen antagonist activity. rfppl.co.in

These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as electronic, steric, and hydrophobic properties—to build a mathematical equation that can predict the activity of new, unsynthesized compounds. rfppl.co.in For instance, a QSAR study might reveal that activity is positively correlated with certain electronic descriptors of the anilino ring and negatively correlated with steric bulk at another position. Such studies have been successfully applied to various heterocyclic scaffolds to guide the synthesis of more potent derivatives. nih.govzsmu.edu.ua

Molecular docking, another computational technique, can be used to predict the binding mode of these compounds within the active site of a target protein. This helps to rationalize the observed SAR data; for example, it can show why a chloro-substituent at the para-position is more favorable than at the meta-position by visualizing the specific interactions within the binding pocket. nih.gov

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the biological activity of chiral molecules. nih.gov The 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one molecule possesses a chiral center at the C(4) position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S).

It is common for enantiomers to exhibit different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov In many cases, one enantiomer is significantly more active than the other (the eutomer), while the other may be inactive or even contribute to off-target effects. For example, studies on pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine derivatives demonstrated a strong influence of stereochemistry on their biological activity. nih.gov Therefore, the synthesis and biological evaluation of the individual R- and S-enantiomers of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one would be essential to fully characterize its SAR and identify the more active stereoisomer.

Advanced Applications in Chemical Synthesis and Biological Research

1,5-Dihydro-2H-Pyrrol-2-ones as Versatile Building Blocks in Organic Synthesis

The 1,5-dihydro-2H-pyrrol-2-one ring is a highly valued structural motif and a versatile building block for the synthesis of more complex molecules. beilstein-journals.org Its inherent reactivity at multiple positions—including the C=C double bond, the carbonyl group, and the methylene (B1212753) unit—provides extensive synthetic possibilities for creating diverse heterocyclic compounds. researchgate.net

One prominent application is in the synthesis of 2,2′-bipyrroles. These compounds are precursors to a range of natural products, including prodigiosins, which are known for their potential therapeutic applications. researchgate.net A synthetic route has been developed to produce asymmetric 2,2′-bipyrroles directly from 1,5-dihydropyrrol-2-one precursors. Furthermore, polysubstituted 3-hydroxy-3-pyrroline-2-ones have been identified as effective building blocks for creating pyrrolo[2,3-b]quinoxalines, a class of compounds with demonstrated anticancer and antimicrobial activities. researchgate.net

The reactivity of the pyrrol-2-one scaffold allows for various functionalizations. For instance, acyl or aroyl groups can be introduced at the 4-position through three-component reactions, and these groups can then be further modified, expanding the molecular complexity and enabling the synthesis of diverse derivatives. beilstein-journals.org The lactam ring within the structure is generally more stable hydrolytically than the corresponding lactone in furanones, which is an advantage in many synthetic and biological contexts. mdpi.com

Table 1: Synthetic Applications of the 1,5-Dihydro-2H-pyrrol-2-one Scaffold

| Precursor | Reaction Type | Product Class | Significance |

|---|---|---|---|

| 1,5-Dihydropyrrol-2-one | Condensation with pyrrole (B145914) | 2,2′-Bipyrroles | Precursors to prodigiosin (B1679158) natural products |

| Polysubstituted 3-hydroxy-3-pyrroline-2-one | Condensation with o-phenylenediamine | Pyrrolo[2,3-b]quinoxalines | Access to anticancer and antimicrobial agents researchgate.net |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Three-component reactions | 4-Acyl/Aroyl-pyrrol-2-ones | Intermediate for further functionalization beilstein-journals.org |

Development of Chemical Probes and Tools for Biological Pathway Interrogation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling researchers to study its function within a complex cellular environment. The diverse biological activities exhibited by 1,5-dihydro-2H-pyrrol-2-one derivatives make this scaffold an attractive starting point for the development of such specialized tools. beilstein-journals.orgnih.gov

The process of developing a chemical probe often begins with a biologically active molecule, like a potential drug candidate. This "hit" compound can be systematically modified to create a probe for interrogating the biological pathway it affects. For example, a pyrrol-2-one derivative that inhibits a specific enzyme can be appended with a reporter tag (like a fluorescent group) or a reactive group for covalent labeling. These modifications allow for the visualization, isolation, and identification of the target protein, thereby helping to elucidate its role in cellular signaling and disease.

Given that derivatives of the pyrrol-2-one core have shown activity against various targets, including enzymes and receptors involved in inflammation, cancer, and bacterial infections, they represent a rich source of parent compounds for probe development. beilstein-journals.orgnih.govrsc.org For instance, a library of pyrrol-2-one compounds could be screened to identify a potent and selective inhibitor for a particular kinase. This inhibitor could then be transformed into an activity-based probe to profile the activity of that kinase family in different cell states, providing valuable insights into disease mechanisms.

Table 2: From "Hit" Compound to Chemical Probe

| Stage | Description | Key Features of Pyrrol-2-one Scaffold |

|---|---|---|

| 1. Hit Identification | A compound (e.g., from a screening library) shows desired biological activity. | The pyrrol-2-one core is a "privileged scaffold" found in many bioactive molecules. beilstein-journals.orgresearchgate.net |

| 2. Structure-Activity Relationship (SAR) | The compound is systematically modified to improve potency and selectivity for its target. | The scaffold allows for easy functionalization at multiple positions (N1, C3, C4, C5). beilstein-journals.orgresearchgate.net |

| 3. Probe Design & Synthesis | The optimized molecule is functionalized with a reporter (e.g., fluorophore, biotin) or a reactive group. | Synthetic handles can be readily incorporated into the pyrrol-2-one structure. |

| 4. Biological Pathway Interrogation | The probe is used in cellular or in vivo experiments to study the target's function, localization, and interactions. | The probe helps to link the modulation of a specific protein to a cellular phenotype. |

Strategies for Diversity-Oriented Synthesis of Pyrrol-2-one Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules, known as libraries. cam.ac.uk Unlike traditional target-oriented synthesis, which aims to create a single, specific molecule, DOS aims to explore a wide swath of "chemical space" to discover novel biological functions and drug leads. cam.ac.ukcore.ac.uk The pyrrole and pyrrol-2-one scaffolds are well-suited for DOS due to their synthetic tractability and status as privileged structures in medicinal chemistry. nih.govnih.gov

The core principle of DOS involves using a common starting material or intermediate and subjecting it to a series of branching reaction pathways to create a wide array of different molecular skeletons. nih.gov This can be achieved through several key strategies:

Building Block Diversity: Using a variety of different starting materials in a multicomponent reaction that forms the pyrrol-2-one core.

Reaction Pathway Diversity: Taking a common pyrrol-2-one intermediate and treating it with different reagents to induce distinct cyclizations, rearrangements, or functionalizations. nih.gov

Stereochemical Diversity: Controlling the stereochemistry during the synthesis to generate all possible stereoisomers of a chiral molecule.

Scaffold Diversity: Transforming the initial pyrrol-2-one ring into different, more complex heterocyclic systems.

A pseudo-biomimetic approach, where a common precursor is used in various reagent-controlled reactions, has been successfully employed to generate multiple, structurally distinct frameworks found in the oroidin (B1234803) family of alkaloids, which are based on a pyrrole core. nih.gov The synthesis of large libraries, sometimes containing thousands of compounds, allows for high-throughput screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents. mdpi.comnih.gov

Table 3: Key Strategies in Diversity-Oriented Synthesis (DOS)

| Strategy | Description | Application to Pyrrol-2-one Libraries |

|---|---|---|

| Appendage Diversity | The core scaffold is kept constant while the peripheral functional groups are varied. | Synthesizing pyrrol-2-ones with different substituents on the nitrogen and carbon atoms. |

| Scaffold Diversity | The core scaffold itself is varied, creating molecules with fundamentally different shapes. | Using the pyrrol-2-one as an intermediate to build fused or spirocyclic ring systems. nih.govnih.gov |

| Stereochemical Diversity | The three-dimensional orientation of substituents is varied. | Creating enantiomerically pure libraries to probe stereospecific biological interactions. |

Future Research Directions and Emerging Avenues for 4 4 Chloroanilino 1,5 Dihydro 2h Pyrrol 2 One Research

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of pyrrole (B145914) and pyrrolidinone derivatives has traditionally relied on established methods like the Hantzsch and Paal-Knorr syntheses. nih.gov However, the growing emphasis on sustainable chemistry is driving the exploration of novel and greener synthetic routes. Future research will likely focus on the development of one-pot, multi-component reactions catalyzed by heterogeneous catalysts, such as nanoparticles and metal salts, to improve efficiency and reduce waste. nih.govunisi.it The use of environmentally benign solvents like water and ethanol, coupled with energy-efficient techniques such as microwave irradiation, is also a promising avenue. unisi.itmdpi.com

Recent advancements in the synthesis of related heterocyclic compounds, such as pyrrolo[1,2-a]quinoxalines, have demonstrated the feasibility of metal-free and additive-free aerobic oxidative processes. researchgate.net These methods, which utilize simple alcohols and molecular oxygen as the terminal oxidant, offer a highly atom-economical and environmentally friendly alternative to traditional synthetic protocols. researchgate.net The application of mechanochemical activation, which has been successfully used to synthesize pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives, could also significantly shorten reaction times and improve yields for the synthesis of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one and its analogues. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone and Related Heterocycles

| Methodology | Catalyst/Reagents | Solvents | Key Advantages |

| Traditional Methods (e.g., Paal-Knorr) | Acid or base catalysts | Organic solvents | Well-established, versatile |

| Microwave-Assisted Synthesis | Various catalysts | Often solvent-free or green solvents | Rapid reaction times, improved yields |

| Heterogeneous Catalysis | Nanoparticles, solid acids | Green solvents (water, ethanol) | Catalyst recyclability, milder conditions |

| Aerobic Oxidation | Metal-free | Dioxane, DMSO | Use of O2 as oxidant, high atom economy |

| Mechanochemistry | Ball milling | Solvent-free or minimal solvent | Reduced reaction times, high efficiency |

In-depth Mechanistic Elucidation of Potent Biological Actions

While the biological activities of many pyrrolidinone derivatives have been documented, a deep understanding of their mechanisms of action at the molecular level is often lacking. For 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one, future research should aim to identify its specific cellular targets and elucidate the signaling pathways it modulates. The inhibitory action of the related fungicide chlorothalonil, which involves reaction with sulfhydryl sites of enzymes like glyceraldehyde-3-phosphate dehydrogenase, suggests a potential mechanism that could be investigated for this compound. nih.gov

Given that various pyrrole and pyrrolidinone derivatives have shown promise as kinase inhibitors, it would be valuable to screen 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one against a panel of kinases to identify potential targets. nih.gov Understanding the structure-activity relationships (SAR) through the synthesis and evaluation of a library of analogues will be crucial in pinpointing the key structural features responsible for its biological effects. Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into its binding mode and guide further optimization.

Rational Design of Highly Selective Molecular Tools

The rational design of new therapeutic agents based on the 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one scaffold is a highly promising area of future research. By leveraging the understanding of its mechanism of action and SAR, medicinal chemists can design and synthesize novel derivatives with enhanced potency and selectivity for specific biological targets. For instance, if the compound is found to be a kinase inhibitor, modifications can be made to improve its affinity for the ATP-binding site and selectivity over other kinases, thereby reducing off-target effects. nih.gov

The design of dual inhibitors, targeting multiple pathways involved in a disease, is an emerging strategy in drug discovery. rsc.org For example, designing derivatives of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one that can dually inhibit enzymes like acetylcholinesterase (AChE) and beta-site APP cleaving enzyme 1 (BACE1) could offer a novel therapeutic approach for Alzheimer's disease. rsc.org The replacement of key structural motifs with bioisosteric groups can also be explored to improve pharmacokinetic properties and metabolic stability. nih.gov

Table 2: Potential Therapeutic Targets for rationally Designed 4-(4-Chloroanilino)-1,5-dihydro-2H-pyrrol-2-one Derivatives

| Therapeutic Area | Potential Target(s) | Design Strategy |

| Oncology | Protein Kinases (e.g., EphA3) | Structure-based design to enhance binding to the ATP pocket. nih.gov |

| Neurodegenerative Diseases | AChE, BACE1 | Design of dual-target inhibitors. rsc.org |

| Infectious Diseases | Viral or bacterial enzymes | Scaffold hopping and bioisosteric replacement. |

| Inflammatory Diseases | COX-1, COX-2 | Modification of substituents to improve selectivity. nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery. For 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one, computational tools can be employed to accelerate the research and development process. Molecular docking studies can predict the binding modes of the compound and its analogues to various biological targets, helping to prioritize synthetic efforts. mdpi.comnih.gov

Virtual screening of large compound libraries against identified targets can lead to the discovery of new hits with diverse chemical scaffolds. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. researchgate.net The integration of these in silico methods with in vitro biological assays and structural biology techniques will enable a more efficient and rational exploration of the therapeutic potential of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one and its derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one and its derivatives?

The compound and its analogs are typically synthesized via cyclization reactions. For example, base-assisted cyclization using substituted anilines and hydroxy-pyrrolone precursors under reflux conditions yields target molecules. Key steps include:

- Reacting 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with 4-chloroaniline in polar solvents (e.g., ethanol or xylene) .

- Purification via recrystallization (e.g., methanol) and characterization by NMR, FTIR, and HRMS to confirm structure and purity .

- Yields range from 46% to 63%, depending on substituent reactivity and reaction time .

Q. How can researchers confirm the structural integrity of 4-(4-chloroanilino)-1,5-dihydro-2H-pyrrol-2-one?

A combination of spectroscopic and crystallographic methods is essential:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH groups at δ 8.2–10.0 ppm) .

- X-ray crystallography : Resolves dihedral angles (e.g., 74.87° between pyrrolone and chlorophenyl rings) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .

- HRMS : Validates molecular weight (e.g., m/z 386.1232 for a related chloro-substituted analog) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in analogs of this compound?

Contradictions may arise from impurities, tautomerism, or conformational flexibility. Mitigation strategies include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of protons .

- Computational modeling : Compares experimental spectra with density functional theory (DFT)-predicted chemical shifts .

- Crystallographic validation : Resolves ambiguities in molecular geometry (e.g., non-coplanar aryl rings) .

Q. What structural insights can crystallography provide for optimizing bioactivity?

X-ray structures reveal:

- Dihedral angles : Non-planar aryl substituents (e.g., 29.09° for one phenyl ring) may influence binding to hydrophobic enzyme pockets .

- Hydrogen-bonding motifs : Inversion dimers formed via N–H···O bonds (2.86–3.02 Å) enhance stability and solubility .

- Steric effects : Methyl or ethyl ester substituents at position 2 alter packing efficiency and intermolecular interactions .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization .

- Solvent effects : High-boiling solvents (e.g., toluene) for prolonged refluxing without decomposition .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for sterically hindered analogs .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 4-position of the anilino ring to modulate electronic effects .

- Computational docking : Predict binding affinity to target proteins (e.g., kinases) using molecular dynamics simulations .

- In vitro assays : Pair SAR with enzymatic inhibition studies (e.g., IC50 measurements) to validate hypotheses .

Q. How can computational tools streamline reaction design for novel derivatives?

- Reaction path search algorithms : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states .

- Machine learning (ML) : Trains models on existing synthetic data to recommend optimal conditions (e.g., solvent, temperature) .

- Virtual screening : Prioritizes derivatives with desired properties (e.g., logP < 3) before synthesis .

Q. What experimental precautions are critical for handling air-sensitive intermediates in its synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reagent additions) .

- Drying agents : Anhydrous Na2SO4 or molecular sieves to maintain solvent dryness .

- Low-temperature quenching : Gradual addition of reagents at −78°C to prevent exothermic side reactions .

Q. How do hydrogen-bonding networks impact the compound’s physicochemical properties?

- Solubility : Intermolecular N–H···O bonds enhance aqueous solubility but may reduce membrane permeability .

- Thermal stability : Strong intramolecular H-bonds (e.g., O···H–N) correlate with higher melting points (e.g., 209–211°C) .

- Crystal morphology : Dimer formation influences powder flowability and formulation stability .

Q. What factorial design approaches are suitable for optimizing multi-variable synthetic protocols?

- Full factorial design : Varies factors like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify interactions .

- Response surface methodology (RSM) : Models nonlinear relationships between variables (e.g., time vs. yield) .

- Taguchi arrays : Reduces experimental runs while maximizing yield and purity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.